N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-ethyloxalamide
Description
Properties
IUPAC Name |
N'-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N-ethyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5/c1-2-18-16(21)17(22)19-10-13(20-5-7-23-8-6-20)12-3-4-14-15(9-12)25-11-24-14/h3-4,9,13H,2,5-8,10-11H2,1H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXINGSZAGGBRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-ethyloxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole intermediate: This step involves the reaction of catechol with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.
Introduction of the morpholine ring: The benzo[d][1,3]dioxole intermediate is then reacted with an appropriate halogenated ethylamine derivative to introduce the morpholine ring.
Formation of the oxalamide group: The final step involves the reaction of the morpholinoethyl intermediate with oxalyl chloride and an appropriate amine to form the oxalamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-ethyloxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring or the benzo[d][1,3]dioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-ethyloxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-ethyloxalamide involves its interaction with specific molecular targets and pathways. The benzo[d][1,3]dioxole moiety can interact with enzymes and receptors, while the morpholine ring may enhance its binding affinity. The oxalamide group can form hydrogen bonds with target molecules, contributing to its overall biological activity.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares the target compound with three analogs from the evidence:
*Inferred from analogs.
Key Observations :
- For example, the dimethylaminopropyl group in 896350-76-8 introduces basicity, whereas the tetrahydroquinolin group in 955529-03-0 adds aromatic bulk .
- Molecular Weight : All compounds fall within 406–414 g/mol, suggesting similar pharmacokinetic profiles (e.g., moderate oral bioavailability).
Biological Activity
N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-ethyloxalamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| Molecular Formula | C16H21N3O5 |
| Molecular Weight | 335.35 g/mol |
| CAS Number | 896333-81-6 |
| Smiles Notation | CNC(=O)C(=O)NCC(c1ccc2c(c1)OCO2)N1CCOCC1 |
Mechanisms of Biological Activity
Research indicates that compounds with similar structures to this compound exhibit various biological activities, including:
- Neuroleptic Effects : Compounds in the benzodioxole class have shown effectiveness as neuroleptic agents, impacting the central nervous system positively. They may be useful in treating psychotic disorders such as schizophrenia .
- Antisecretory Activity : Similar derivatives have demonstrated moderate antisecretory activity in animal models, suggesting potential applications in gastrointestinal disorders .
- Analgesic Properties : Some related compounds have been reported to possess analgesic effects in experimental models, indicating that this compound may also exhibit pain-relieving properties .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
- Neuropharmacological Studies : A study involving benzodiazepine derivatives highlighted their roles in treating anxiety and panic disorders. The findings suggest that the diazepine moiety contributes significantly to their anxiolytic and sedative effects .
- Antimicrobial Activity : Research on related oxalamide compounds revealed antimicrobial properties against various pathogens. This suggests a potential for developing new antibiotics based on the oxalamide scaffold .
- Inhibition of Platelet Aggregation : Some derivatives have shown promise as inhibitors of platelet aggregation, which could be beneficial in preventing thrombotic events .
Comparative Analysis of Similar Compounds
To understand the potential of this compound better, a comparison with other related compounds is essential.
| Compound Name | Biological Activity |
|---|---|
| N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-cyclohexyloxalamide | Antimicrobial, analgesic |
| N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-benzyloxalamide | Neuroleptic, antisecretory |
| N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(furan-2-yloxalamide) | Antioxidant, anti-inflammatory |
Q & A
Basic Research Questions
Synthesis and Optimization Q: What are the recommended synthetic routes and optimization parameters for N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-ethyloxalamide? A: The synthesis typically involves multi-step reactions, including:
- Amide coupling : React benzo[d][1,3]dioxol-5-ylmethylamine derivatives with ethyl oxalyl chloride under inert conditions (N₂/Ar) to form the oxalamide core .
- Morpholine incorporation : Introduce the morpholinoethyl group via nucleophilic substitution or reductive amination, using solvents like dichloromethane (DCM) or dimethylformamide (DMF) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .
Key parameters : Optimize temperature (0–60°C), reaction time (12–48 hrs), and stoichiometric ratios (1:1.2 for amine:electrophile) to maximize yield (reported 60–75%) .
Structural Characterization Q: Which analytical techniques are critical for confirming the structure and purity of this compound? A: Use a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., benzo[d][1,3]dioxole protons at δ 6.7–6.9 ppm) .
- IR spectroscopy : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and morpholine C-O-C bands (~1100 cm⁻¹) .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected m/z ~415.18) .
- X-ray crystallography : Resolve stereochemistry for crystalline derivatives .
Solubility and Stability Q: How do solvent systems and pH affect the compound’s solubility and stability? A:
- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) but limited in water. Add co-solvents (e.g., 10% PEG-400) for aqueous assays .
- Stability : Susceptible to hydrolysis under extreme pH. Maintain neutral pH (6–8) in buffers and store at –20°C under anhydrous conditions .
Biological Activity Screening Q: What in vitro models are suitable for preliminary bioactivity assessment? A: Prioritize:
- Cancer cell lines : Test antiproliferative effects on HeLa or MCF-7 cells via MTT assay (IC₅₀ determination) .
- Enzyme inhibition : Screen against kinases (e.g., PI3K) or proteases using fluorogenic substrates .
- Antimicrobial activity : Use Gram-positive (S. aureus) and Gram-negative (E. coli) models in broth microdilution assays .
Advanced Research Questions
Structure-Activity Relationship (SAR) Studies Q: How can substituent modifications enhance target selectivity or potency? A:
- Morpholine ring : Replace with piperazine to alter lipophilicity and improve blood-brain barrier penetration .
- Benzo[d][1,3]dioxole : Substitute with electron-withdrawing groups (e.g., –NO₂) to modulate electron density and binding affinity .
- Ethyl group : Extend to propyl or cyclopropyl to evaluate steric effects on enzyme inhibition .
In Vivo Pharmacokinetics Q: What animal models and parameters should be prioritized for pharmacokinetic profiling? A:
- Rodent models : Administer 10 mg/kg intravenously (IV) or orally (PO) to assess bioavailability, half-life (t₁/₂), and tissue distribution .
- Key metrics : Measure plasma concentration via LC-MS/MS, focusing on Cmax (peak concentration) and AUC (area under the curve) .
- Metabolite identification : Use liver microsomes and radiolabeled analogs to detect oxidative metabolites .
Data Contradiction Analysis Q: How to resolve discrepancies in bioactivity data across studies? A: Common issues include:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab differences .
- Purity thresholds : Re-test batches with ≥98% purity (HPLC-UV) to exclude impurities masking activity .
- Cell line heterogeneity : Use authenticated cell lines (e.g., ATCC) and confirm mycoplasma-free status .
Enzyme Interaction Mechanisms Q: What methodologies elucidate interactions with enzymatic targets? A: Combine:
- Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized targets .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
- Molecular docking : Use Schrödinger Suite or AutoDock to predict binding poses and key residues (e.g., catalytic lysine in kinases) .
Metabolite Identification Q: What strategies identify and characterize primary metabolites? A:
- In vitro systems : Incubate with liver microsomes + NADPH to simulate Phase I metabolism .
- LC-HRMS : Detect hydroxylated or demethylated metabolites with mass shifts (+16 or –14 Da) .
- Stable isotopes : Synthesize deuterated analogs to trace metabolic pathways .
Computational Modeling Q: How can molecular dynamics (MD) simulations guide optimization? A:
- Force fields (AMBER/CHARMM) : Simulate ligand-receptor complexes for 100 ns to assess stability and hydrogen bonding patterns .
- Free-energy perturbation (FEP) : Predict ΔΔG for substituent changes to prioritize synthetic targets .
- ADMET prediction : Use QikProp or ADMET Predictor™ to estimate solubility, logP, and CYP inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
